molecular formula C15H16N4O3S B12235915 7-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione

7-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione

Cat. No.: B12235915
M. Wt: 332.4 g/mol
InChI Key: PIQSSNLZGXVBIM-UHFFFAOYSA-N
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Description

7-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3,7-triazaspiro[44]nonane-2,4-dione is a complex organic compound that features a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxy-7-methyl-1,3-benzothiazol-2-amine with a suitable spirocyclic precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst such as piperidine in an ethanol solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

7-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

7-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione stands out due to its spirocyclic structure, which imparts unique chemical and physical properties. This structure can enhance the compound’s stability and reactivity, making it a valuable candidate for various applications.

Properties

Molecular Formula

C15H16N4O3S

Molecular Weight

332.4 g/mol

IUPAC Name

7-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione

InChI

InChI=1S/C15H16N4O3S/c1-8-3-4-9(22-2)10-11(8)23-14(16-10)19-6-5-15(7-19)12(20)17-13(21)18-15/h3-4H,5-7H2,1-2H3,(H2,17,18,20,21)

InChI Key

PIQSSNLZGXVBIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCC4(C3)C(=O)NC(=O)N4

Origin of Product

United States

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